molecular formula C13H11NOS B091659 Benzamidobenzenethiol CAS No. 1020-40-2

Benzamidobenzenethiol

Cat. No. B091659
CAS RN: 1020-40-2
M. Wt: 229.3 g/mol
InChI Key: YGJHOWOEBFBOSF-UHFFFAOYSA-N
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Description

Benzamidobenzenethiol (BABT) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BABT is a thiol derivative of benzamide, which is a widely used chemical in organic synthesis.

Scientific Research Applications

Benzamidobenzenethiol has shown promising results in various scientific research applications. It has been extensively studied for its antioxidant and anti-inflammatory properties. Benzamidobenzenethiol has been found to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of Benzamidobenzenethiol is not fully understood. However, it is believed that Benzamidobenzenethiol exerts its antioxidant and anti-inflammatory effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various antioxidant and anti-inflammatory genes.

Biochemical And Physiological Effects

Benzamidobenzenethiol has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in cells. Benzamidobenzenethiol has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, Benzamidobenzenethiol has been found to enhance cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Benzamidobenzenethiol has several advantages and limitations for lab experiments. Its simple synthesis method and low cost make it an attractive compound for researchers. Benzamidobenzenethiol is also stable under normal laboratory conditions and can be easily stored for future use. However, Benzamidobenzenethiol has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, Benzamidobenzenethiol has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for Benzamidobenzenethiol research. One potential direction is to study its effects on cancer cells. Benzamidobenzenethiol has been found to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer therapeutic. Another direction is to study its effects on the gut microbiome. Benzamidobenzenethiol has been found to modulate the gut microbiome in animal models, and further studies are needed to determine its potential as a prebiotic. Finally, Benzamidobenzenethiol's potential as a neuroprotective agent needs to be further explored in human clinical trials.
Conclusion:
In conclusion, Benzamidobenzenethiol is a promising compound that has shown potential in various scientific research applications. Its antioxidant and anti-inflammatory properties make it a potential therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Benzamidobenzenethiol's simple synthesis method and low cost make it an attractive compound for researchers, and its potential future directions are numerous.

Synthesis Methods

Benzamidobenzenethiol can be synthesized through a simple one-step procedure by reacting benzamide with thiourea in the presence of hydrochloric acid. The reaction yields Benzamidobenzenethiol as a yellow solid with a melting point of 169-171 °C. The purity of the product can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

N-(2-sulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16/h1-9,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJHOWOEBFBOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144521
Record name Benzamidobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamidobenzenethiol

CAS RN

1020-40-2
Record name Benzamidobenzenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC57956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamidobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZAMIDOBENZENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40QII77X49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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